molecular formula C12H12ClN3 B2416884 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 18094-25-2

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2416884
CAS No.: 18094-25-2
M. Wt: 233.7
InChI Key: SCWUUGGZFNAMCV-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.7. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research indicates that derivatives of imidazo[4,5-c]pyridine, similar in structure to 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, are potent corrosion inhibitors. The inhibitory performance of these derivatives has been specifically observed against mild steel corrosion in acidic environments. Notably, these compounds have showcased high inhibition performance with a combination of experimental techniques and computational approaches supporting these findings (Saady et al., 2021).

Biological Activity

Several studies have synthesized derivatives of imidazo[4,5-c]pyridine and assessed their biological activities against various strains of bacteria and fungi. These studies have generally found that certain derivatives display moderate activity at specific concentrations, indicating a potential for use in medical or agricultural applications. These findings were supported by spectral studies and elemental analysis, which helped elucidate the structures of the compounds (Bhuva et al., 2015; Bhuva et al., 2015; Joshi et al., 2012).

Synthesis and Structural Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been a subject of research, with various methods being developed to create these compounds efficiently. Furthermore, the structural analysis of these compounds, including crystal structure determination and Hirshfeld surface analysis, has been performed to understand their molecular geometry and intermolecular interactions better. This research provides valuable insights into the physical and chemical properties of these compounds (Wilson et al., 2014; Bourichi et al., 2016).

Inhibition of VEGFR-2 Kinase

Research has been conducted on derivatives of imidazo[4,5-c]pyridine as inhibitors of VEGFR-2 kinase, an important target in cancer therapy. A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as a new class of VEGFR-2 kinase inhibitors, showcasing the therapeutic potential of these compounds in the field of oncology (Han et al., 2012).

Properties

IUPAC Name

4-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWUUGGZFNAMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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